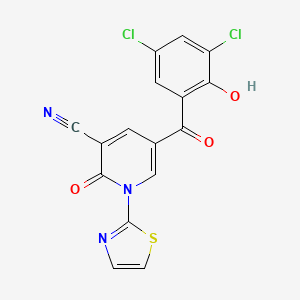![molecular formula C26H25BO2 B15242999 2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a binaphthyl group and a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a binaphthyl derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-([1,1’-Binaphthalen]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-([1,2’-Binaphthalen]-6’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C26H25BO2 |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(6-naphthalen-1-ylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-19-16-21(13-12-20(19)17-22)24-11-7-9-18-8-5-6-10-23(18)24/h5-17H,1-4H3 |
Clé InChI |
DMGOQGYEHGTQEC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


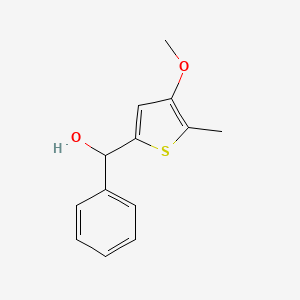
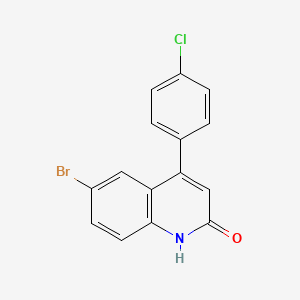
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)

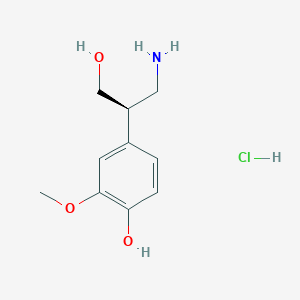
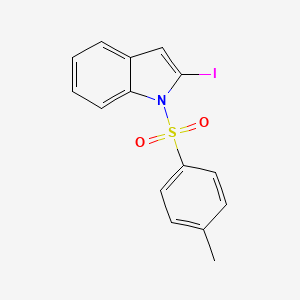
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
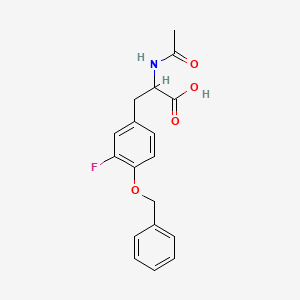

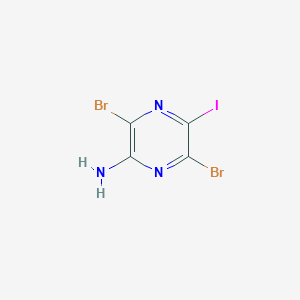
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
